molecular formula C20H16ClN5O2S B2829538 N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1243088-99-4

N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No.: B2829538
CAS No.: 1243088-99-4
M. Wt: 425.89
InChI Key: WWQNZXYWFQPCNC-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]pyrazine core fused with a phenyl group at position 7 and a thioacetamide side chain at position 2. Its synthesis likely involves coupling reactions between thiol-containing triazolopyrazine intermediates and chloroacetamide derivatives under catalytic or acidic conditions, as seen in analogous systems .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-13-7-8-16(15(21)11-13)22-17(27)12-29-20-24-23-18-19(28)25(9-10-26(18)20)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQNZXYWFQPCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide (CAS Number: 1243088-99-4) is a novel compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN5O2SC_{20}H_{16}ClN_{5}O_{2}S, with a molecular weight of 425.9 g/mol. The compound features a complex structure that includes a triazole ring and thioacetamide moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • In vitro Studies : A series of compounds with similar structural features have shown promising anticancer activity against various cancer cell lines. For example, derivatives containing the triazole ring have been reported to exhibit significant cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Case Study : In a comparative study involving several derivatives, it was found that compounds with the triazole scaffold demonstrated higher inhibition rates compared to controls. For instance, one derivative exhibited an IC50 value of 15 µM against A549 cells, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Broad-Spectrum Activity : Compounds with similar thioacetamide structures have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Research Findings Summary Table

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AnticancerA549 (Lung Cancer)15 µM
AnticancerMCF7 (Breast Cancer)Not specified
AntimicrobialS. aureus16 µg/mL
AntimicrobialE. coli16 µg/mL

Comparison with Similar Compounds

Triazolo[4,3-a]pyrazine Derivatives

2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide ():

  • Structural Differences: Replaces the thioacetamide group with a phenoxyacetamide moiety and introduces an amino group at position 6.
  • Synthesis : Prepared via nucleophilic substitution of a hydroxyphenyl intermediate with chloroacetamide, contrasting with the thiol-based coupling in the target compound .
  • Implications : The absence of a sulfur bridge may reduce electrophilicity and alter binding interactions in biological targets.

Triazolo[4,3-a]pyridine-Based Compounds ()

Example 284 (EP 3 532 474 B1):

  • Core Variation : Substitutes pyrazine with pyridine, reducing nitrogen content and altering electronic properties.
  • Substituents : Features a benzamide group and trifluoropropoxy chain, enhancing metabolic stability compared to the target’s chlorophenyl-thioacetamide .
  • Bioactivity : Patent data suggest kinase inhibition, implying that the triazolo-pyridine/pyrazine scaffold is versatile for targeting enzymatic activity.

Thiadiazole-Triazine Hybrids (–4)

N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1):

  • Heterocyclic System : Combines thiadiazole and triazine rings instead of triazolo-pyrazine.
  • Synthesis : Relies on cyclization in concentrated sulfuric acid, a harsher method than the target compound’s likely mild coupling .
  • Structural Insights : X-ray data reveal planar geometries in fused heterocycles, suggesting similar rigidity to the triazolo-pyrazine core .

Thiazolidinone Derivatives ()

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides:

  • Core Differences: Uses thiazolidinone instead of triazolo-pyrazine.
  • Synthesis : Involves mercaptoacetic acid and ZnCl2 catalysis, highlighting sulfur’s role in forming five-membered rings .
  • Bioactivity : Demonstrated antimicrobial properties, suggesting sulfur-containing acetamides broadly influence biological activity.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Potential Bioactivity Reference
Target Compound Triazolo[4,3-a]pyrazine 2-chloro-4-methylphenyl, thioacetamide Thiol-acetamide coupling Kinase inhibition (inferred)
Phenoxyacetamide Analog Triazolo[4,3-a]pyrazine Phenoxyacetamide, 8-amino Chloroacetamide substitution Undisclosed
Triazolo-pyridine (Example 284) Triazolo[4,3-a]pyridine Benzamide, trifluoropropoxy Multi-step coupling Kinase inhibition
Thiadiazole-Triazine Hybrid Thiadiazole[3,2-a]triazine Trichloroethyl, acetamide Acid-catalyzed cyclization Undisclosed
Thiazolidinone Derivative Thiazolidinone Chromenyloxy, substituted phenyl ZnCl2-catalyzed reflux Antimicrobial

Key Findings

  • Heterocycle Rigidity : Triazolo-pyrazine and pyridine cores exhibit planar geometries conducive to π-stacking in protein binding pockets .
  • Synthetic Flexibility : Thiol-based coupling (target compound) offers milder conditions than acid-catalyzed cyclization (thiadiazole-triazine hybrids), improving scalability .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide?

  • Methodology :

  • Step 1 : Condensation reactions to form the triazolopyrazine core. For example, cyclization of thiosemicarbazides with ketones or aldehydes under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the 2-chloro-4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents in DMF) .
  • Step 3 : Thioether linkage formation between the triazolopyrazine and acetamide moieties using thioglycolic acid derivatives under inert atmospheres (N₂) .
    • Critical Parameters :
  • Solvent choice (e.g., DMF for coupling, THF for cyclization).
  • Temperature control (60–80°C for condensation; room temperature for substitutions).

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the triazolopyrazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Supplementary Methods :
  • IR spectroscopy to detect functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodology :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like serum concentration .
  • Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on phenyl rings) to identify activity trends .
    • Example : A study on triazolopyrazine derivatives showed IC₅₀ variations of 0.5–5 µM for COX-2 inhibition due to differences in assay pH (6.5 vs. 7.4) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Approaches :

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading (e.g., Pd(OAc)₂ for cross-couplings) .
  • Flow Chemistry : Continuous-flow systems to enhance mixing and heat transfer in condensation steps .
  • In Situ Monitoring : TLC or inline UV spectroscopy to track intermediate formation .
    • Case Study : A 30% yield improvement was achieved by switching from batch to flow reactors for diazomethane synthesis .

Q. How can metabolic stability and solubility be evaluated for pharmacokinetic studies?

  • Methods :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Solubility Screening : Use shake-flask methods in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) .
  • LogP Determination : HPLC-derived logP values to predict membrane permeability .
    • Data : Related triazolopyrazines showed moderate metabolic stability (t₁/₂ = 45 min in human microsomes) and aqueous solubility <10 µg/mL .

Advanced Mechanistic Questions

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR, PDB ID: 1M17) .
  • Enzyme Inhibition Assays : Measure ATP consumption via luminescence-based kinase assays (e.g., ADP-Glo™) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Strategy :

  • Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on phenyl rings).
  • Test bioactivity in parallel assays (e.g., anti-inflammatory vs. antiproliferative).
    • Example : Fluorine substitution at the 4-phenyl position increased kinase inhibition by 3-fold compared to methoxy groups .

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